molecular formula C15H16N2O4S B5561999 N-(2-furylmethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

N-(2-furylmethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

Cat. No. B5561999
M. Wt: 320.4 g/mol
InChI Key: QALLXRONRQJYCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, commonly known as Furosemide, is a diuretic drug that is widely used to treat edema and hypertension. This compound belongs to the class of loop diuretics and works by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle. Furosemide has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.

Scientific Research Applications

Synthesis and Chemical Properties

N-(2-furylmethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide and its derivatives have been extensively studied for their unique chemical properties and potential applications in synthetic chemistry. One notable application involves the synthesis of trisubstituted piperidines and indolizidines, where an aza-Achmatowicz oxidation of a furyl-substituted benzenesulfonamide is followed by a conjugate addition to the resulting 2H-pyridone. This method was effectively utilized in the synthesis of the indolizidine alkaloid 223A, highlighting the compound's utility in complex organic syntheses (Harris & Padwa, 2003). Additionally, a short and efficient synthesis route for 2,5,6-trisubstituted piperidines was demonstrated using a similar process, emphasizing the compound's role in facilitating the formation of cis-substituted products (Harris & Padwa, 2002).

Biological and Medicinal Applications

In the realm of medicinal chemistry, derivatives of N-(2-furylmethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide have shown promising applications. Notably, novel diamide-based benzenesulfonamides were synthesized and evaluated as inhibitors of the metalloenzyme carbonic anhydrase, particularly targeting tumor-associated isoforms. This research underscores the compound's potential in the development of anticancer therapies, with certain derivatives exhibiting significant antitumor activity and apoptosis induction in renal cancer cells (Abdelrahman et al., 2019).

Antimicrobial Activity

The antimicrobial properties of N-(2-furylmethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide derivatives have also been explored. A study on N-pyridin-3-yl-benzenesulfonamide demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting the compound's utility in addressing antibiotic resistance issues (Ijuomah, Ike, & Obi, 2022).

properties

IUPAC Name

N-(furan-2-ylmethyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c18-15-4-1-9-17(15)12-5-7-14(8-6-12)22(19,20)16-11-13-3-2-10-21-13/h2-3,5-8,10,16H,1,4,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALLXRONRQJYCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

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